
(2R,4S)-1-Boc-4-bromo-2-(methoxymethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-1-Boc-4-bromo-2-(methoxymethyl)pyrrolidine: is a chiral pyrrolidine derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 4-position, and a methoxymethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-1-Boc-4-bromo-2-(methoxymethyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common approach includes the protection of the pyrrolidine nitrogen with a Boc group, followed by bromination at the 4-position and introduction of the methoxymethyl group at the 2-position. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as sodium hydroxide and di-tert-butyl dicarbonate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: (2R,4S)-1-Boc-4-bromo-2-(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The methoxymethyl group can be oxidized or reduced to form different functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Deprotection Reactions: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidines, while oxidation and reduction reactions can produce different functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2R,4S)-1-Boc-4-bromo-2-(methoxymethyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis .
Biology and Medicine: In biology and medicine, this compound is explored for its potential as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications .
Mecanismo De Acción
The mechanism of action of (2R,4S)-1-Boc-4-bromo-2-(methoxymethyl)pyrrolidine depends on its specific application and the target molecule it interacts with. Generally, the compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new bonds and functional groups. The molecular targets and pathways involved vary based on the specific context of its use .
Comparación Con Compuestos Similares
(2R,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic Acid: This compound is similar in structure but has a carboxylic acid group instead of a bromine atom.
(2R,4S)-4-Amino-2-methoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound has an amino group instead of a bromine atom.
Propiedades
Fórmula molecular |
C11H20BrNO3 |
|---|---|
Peso molecular |
294.19 g/mol |
Nombre IUPAC |
tert-butyl 4-bromo-2-(methoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-6-8(12)5-9(13)7-15-4/h8-9H,5-7H2,1-4H3 |
Clave InChI |
RQMDRFXGAWIEQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1COC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


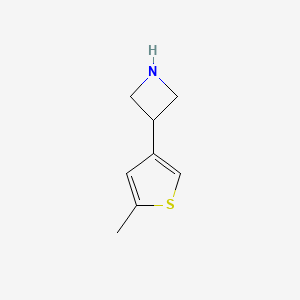
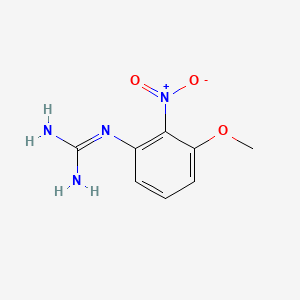

![1-Methyl-2-[4-(trifluoromethoxy)phenyl]indole](/img/structure/B13695781.png)

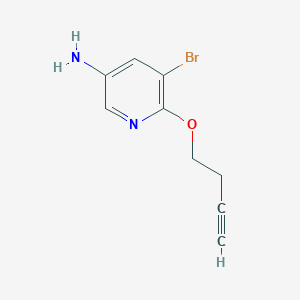

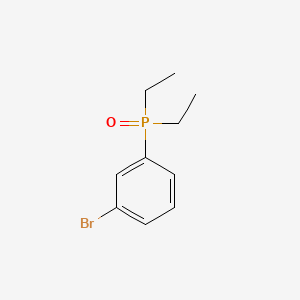
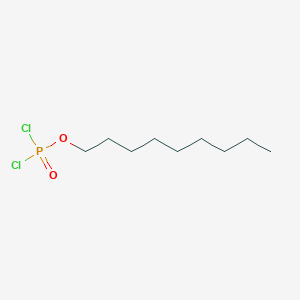

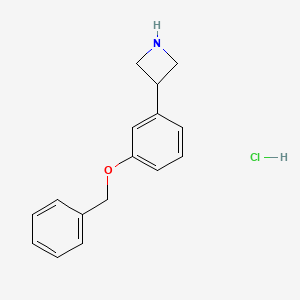

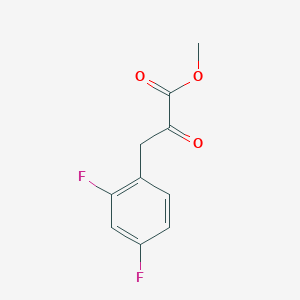
![5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13695841.png)
